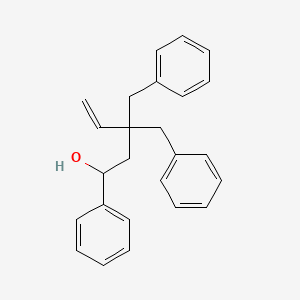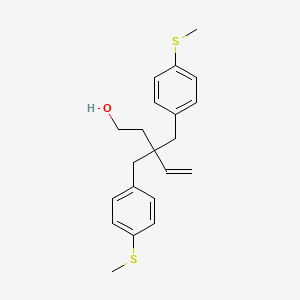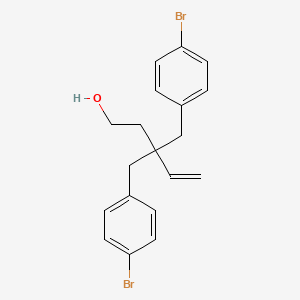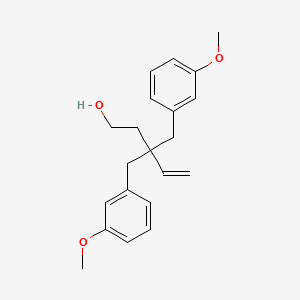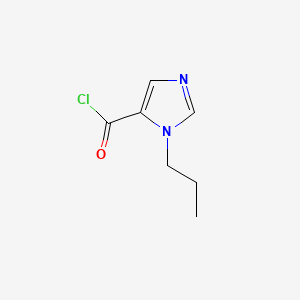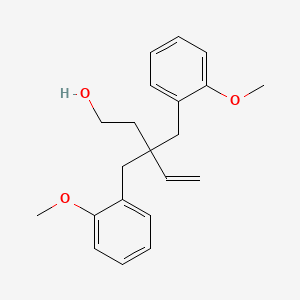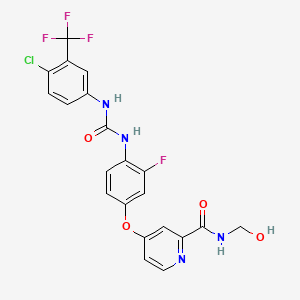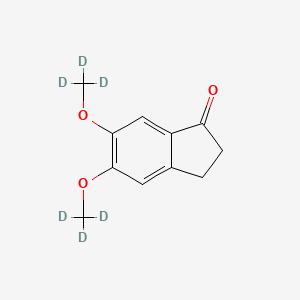
5,6-Di(meth-d3-oxy)-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Di(meth-d3-oxy)-1-indanone is a deuterated derivative of 1-indanone, a compound known for its aromatic and ketone functionalities. The presence of deuterium atoms in place of hydrogen atoms in the methoxy groups makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(meth-d3-oxy)-1-indanone typically involves the following steps:
Starting Material: The synthesis begins with 1-indanone as the starting material.
Methoxylation: The indanone is subjected to methoxylation using deuterated methanol (CD₃OD) in the presence of a suitable catalyst, such as a strong acid like sulfuric acid or a base like sodium methoxide.
Deuterium Exchange: The methoxylation process incorporates deuterium atoms into the methoxy groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
5,6-Di(meth-d3-oxy)-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
科学研究应用
5,6-Di(meth-d3-oxy)-1-indanone has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential pharmacological properties, including its effects on enzyme activity and receptor binding.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of 5,6-Di(meth-d3-oxy)-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy groups can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and changes in metabolic rates.
相似化合物的比较
Similar Compounds
1-Indanone: The non-deuterated parent compound.
5,6-Dimethoxy-1-indanone: The non-deuterated analogue with methoxy groups.
5,6-Di(meth-d3-oxy)-2-indanone: A positional isomer with deuterated methoxy groups at different positions.
Uniqueness
5,6-Di(meth-d3-oxy)-1-indanone is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
属性
IUPAC Name |
5,6-bis(trideuteriomethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQOBPGHZFGLC-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCC2=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
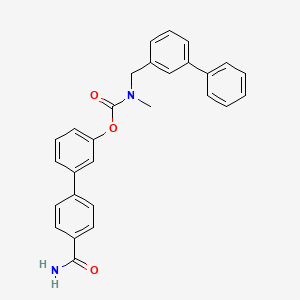

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
